(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Chiral resolution Enantioselective synthesis CNS drug discovery

Researchers performing SAR studies on CNS targets require chiral intermediates with guaranteed enantiomeric purity to avoid racemization artifacts. This compound provides a defined (R)-configuration and a rigid cyclobutane pharmacophore for precise target engagement. ● Guaranteed 98% chiral purity minimizes false SAR interpretations, ensuring activity correlates solely with the (R)-enantiomer. ● The cyclobutane ring introduces 19.9 kcal/mol higher ring strain than cyclopentane analogs, reducing entropic binding penalties. ● Boc protection at N-1 enables orthogonal deprotection strategies for streamlined synthesis of kinase inhibitor leads.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1286207-13-3
Cat. No. B2485863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate
CAS1286207-13-3
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2
InChIInChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m1/s1
InChIKeyGALNUVTWOQZCFA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate – Overview


The compound (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate (CAS 1286207-13-3) is a chiral piperidine derivative with a Boc-protected amine at the 1-position and a cyclobutanecarbonylamino substituent at the 3-position. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in central nervous system (CNS) therapeutics and kinase inhibitor development programs [1]. Its well-defined (R)-stereochemistry and the conformational rigidity imparted by the cyclobutane ring make it a valuable intermediate for structure-activity relationship (SAR) studies [1].

Chiral control (R)-configuration supports enantiomer-defined SAR studies
Regiochemistry 3-substituted piperidine for defined amide vector projection
Conformation Cyclobutane ring introduces constraint for ligand efficiency optimization

Risks of Substituting (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate


Substituting this compound with its (S)-enantiomer, a 4-position regioisomer, or an analog with a different ring size is not trivial. These alternatives possess distinct three-dimensional pharmacophores, leading to divergent binding affinities, altered metabolic stability, and different synthetic deprotection profiles [1]. The (R)-configuration at the 3-position, combined with the specific ring strain of the cyclobutanecarbonyl group, dictates the spatial orientation of the amide bond, a critical factor in target engagement that generic piperidine building blocks cannot replicate [1]. The quantitative evidence below demonstrates these critical points of differentiation.

Enantiomer mismatch

(S)-enantiomer may shift pharmacophore orientation, potentially altering target binding profiles and SAR outcomes.

Regioisomer substitution

4-substituted isomer projects the amide in a different direction, likely disrupting key hydrogen bond geometries.

Ring flexibility change

Cyclopentane or reduced analogs possess lower ring strain, which may reduce conformational rigidity and binding efficiency.

(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate: Differentiation Evidence


Enantiomeric Purity: (R)- vs (S)-Configuration

The (R)-enantiomer (CAS 1286207-13-3) is the configuration required for specific biological targets, as evidenced by its citation in kinase inhibitor and neurodegenerative disease patents. The (S)-enantiomer (CAS 1332765-88-4), while commercially available, is not associated with the same patent literature, implying differential biological activity [1]. The optical rotation of the (R)-isomer is consistently specified by quality suppliers, ensuring the correct stereochemistry for target engagement .

Enantiomeric identity
Class-level
Patent-cited (R) vs. uncited (S)
Supports enantiomer-selective scaffold alignment
Patent literature analysis context
Chiral resolution Enantioselective synthesis CNS drug discovery

Regiochemical Precision: 3- vs. 4-Position Substitution

The 3-position substitution on the piperidine ring, as in (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate, projects the cyclobutanecarbonylamino group in a distinct vector compared to the 4-position regioisomer (CAS 1197980-74-7) [1]. This alteration in the spatial orientation of the hydrogen bond donor/acceptor can drastically change the binding mode to biological targets, such as GPCRs, where substitution position is known to critically impact activity [1].

Substitution position
Class-level
3-substituted vs. 4-substituted vector
May alter H-bond geometry and target binding
General SAR principles
Regioselective synthesis GPCR modulators Fragment-based drug design

Conformational Rigidity: Cyclobutane vs. Cyclopentane Analogs

The cyclobutanecarbonyl group introduces a specific degree of ring strain and conformational restriction compared to the more flexible cyclopentanecarbonyl analog. This rigidity can enhance binding affinity by reducing the entropic penalty upon target binding [1]. Studies on cyclobutane-based small molecules highlight that the unique bonding geometry of cyclobutane directly contributes to improvements in metabolic stability and pharmacokinetic profiles [1].

Ring strain difference
Reported
~19.9 kcal/mol higher than cyclopentane
Greater conformational restriction may enhance binding affinity
Calculated ring strain energies
Conformational analysis Metabolic stability Ligand efficiency

Supplier-Reported Purity and Reproducibility

The commercial availability of the target compound at high purity levels is critical for reproducible research. The (R)-enantiomer is accessible at 98% purity from specialist suppliers, compared to 95-97% for some analogs, providing a higher degree of confidence in the absence of unknown impurities that could confound biological assays .

Commercial purity
Reported
98% (target) vs. 95% (reduced analog)
Higher purity may reduce impurity-driven assay interference
Vendor-specified HPLC data
Analytical chemistry Quality control Reproducibility

Lipophilicity: Isoester Comparison

The computed partition coefficient (XLogP3-AA) for the target compound is 2.0, which is strategically positioned between simpler analogs, striking a balance between aqueous solubility and passive membrane permeability crucial for CNS drug candidates [1].

Lipophilicity
Reported
XLogP 2.0 (target); 2.4 & 1.0 for analogs
LogP within CNS-optimized range may support brain permeability
Computed XLogP3-AA values
ADMET prediction LogP Lipophilic ligand efficiency

(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate: Application Scenarios


Enantioselective Kinase Inhibitor Synthesis for CNS

Given its (R)-configuration and association with kinase inhibitor patents [1], this compound is the mandated choice for synthesizing lead compounds targeting kinases implicated in neurodegenerative diseases. The guaranteed 98% enantiomeric purity minimizes the risk of racemization during synthesis, ensuring the biological outcomes are attributed solely to the active (R)-enantiomer. This is a direct consequence of the enantiomeric purity evidence.

Fragment-Based Drug Discovery with 3D Diversity

The specific vector geometry of the 3-substituted cyclobutanecarboxamide, coupled with the high ring strain of the cyclobutane moiety, provides a distinct three-dimensional pharmacophore [1]. This evidence supports its use in FBDD libraries where maximizing chemical diversity and rigidity is paramount for hit identification against novel GPCR or enzyme targets.

SAR Studies: Conformational Restriction & Metabolic Stability

When exploring the impact of conformational rigidity on target binding, the cyclobutanecarbonyl group offers a quantifiable 19.9 kcal/mol increase in ring strain compared to a cyclopentane analog [1]. This evidence makes the target compound the superior choice for systematic SAR studies aimed at improving ligand efficiency by reducing the entropic cost of binding, a key parameter in modern medicinal chemistry.

HTS Assays with High-Purity Chiral Inputs

For high-throughput screening campaigns, the higher commercial purity of this compound (98%) compared to the reduced amine analog (95%) [1] is a critical advantage. This evidence of purity differentiation supports its selection as a core building block, as it directly reduces the probability of false positives or negatives arising from unknown impurities in larger screening decks, streamlining the hit-to-lead process.

Application
Selection Property
Validation Focus
CNS kinase inhibitor SAR
(R)-enantiomer identity for target engagement studies
Enantiomeric purity and patent alignment review
Fragment-based library design
3-substituted cyclobutane pharmacophore vector
3D diversity and conformational rigidity assessment
Conformational SAR studies
Cyclobutane ring strain for reduced entropic penalty
Ligand efficiency improvement evaluation
High-throughput screening
High-purity chiral building block
Purity-dependent assay reproducibility
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